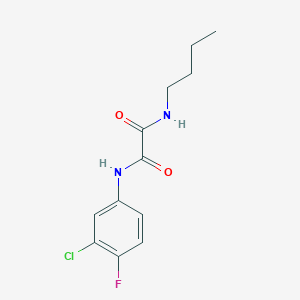
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 3-chloro-4-fluorophenyl group attached to the other nitrogen atom of the oxalamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of butylamine with 3-chloro-4-fluoroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: : Preparation of the intermediate
- React butylamine with oxalyl chloride to form N-butyl oxalamide.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
-
Step 2: : Formation of the final product
- React N-butyl oxalamide with 3-chloro-4-fluoroaniline.
- Reaction conditions: Anhydrous solvent, room temperature, and inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxalamide moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxalamide derivatives with higher oxidation states.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of butylamine, 3-chloro-4-fluoroaniline, and oxalic acid.
科学研究应用
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug discovery research.
Medicine: Explored for its potential therapeutic applications. It is studied for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards the target molecules. The oxalamide moiety plays a crucial role in stabilizing the compound’s interaction with the target, leading to its desired biological effects.
相似化合物的比较
Similar Compounds
- N1-butyl-N2-(3-chloro-4-fluorophenyl)oxamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
Uniqueness
N1-butyl-N2-(3-chloro-4-fluorophenyl)oxalamide is unique due to the presence of the butyl group, which imparts specific physicochemical properties. The combination of the butyl group with the 3-chloro-4-fluorophenyl moiety enhances its reactivity and potential applications. Compared to similar compounds, it exhibits distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-butyl-N'-(3-chloro-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-2-3-6-15-11(17)12(18)16-8-4-5-10(14)9(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPZKVOTDCHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)
![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2606168.png)
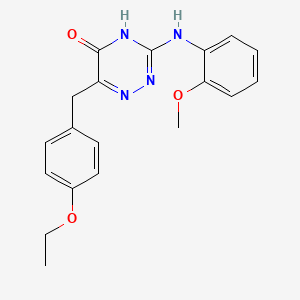
![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)
![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)

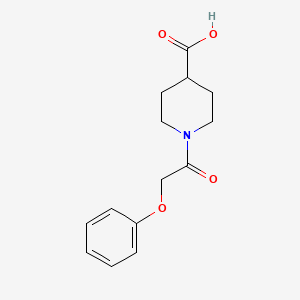
![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)
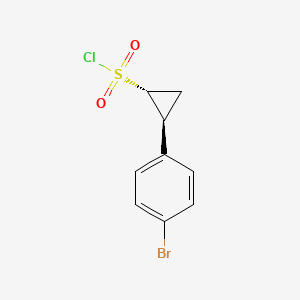
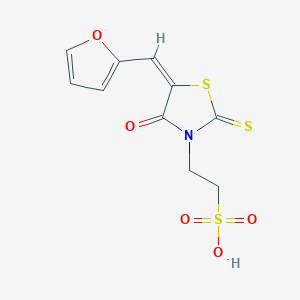
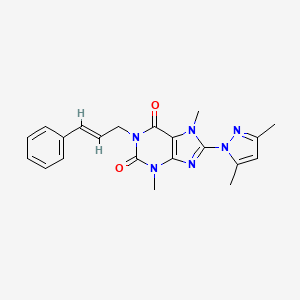
![3-(1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2606187.png)
